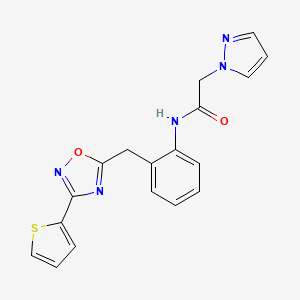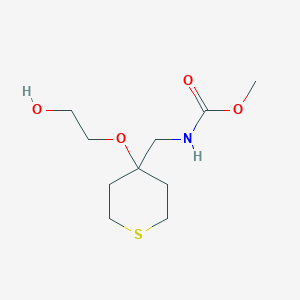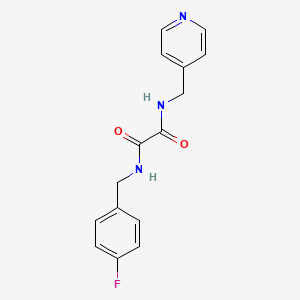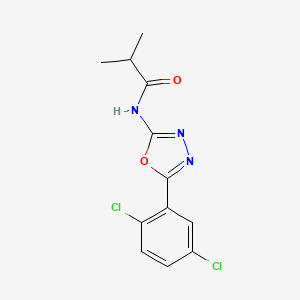
2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
Research has explored the potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to the specified chemical, in various pharmacological areas. These derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain derivatives demonstrated moderate inhibitory effects across these assays, indicating their potential for further investigation in medical and pharmaceutical research (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Another study synthesized pyrazole-acetamide derivatives, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activity, showing significant results. The research indicates the potential of these compounds in developing therapeutic agents with antioxidant properties, highlighting the versatile applications of pyrazole-acetamide derivatives in chemical and biological sciences (Chkirate et al., 2019).
Synthesis of Novel Derivatives and Anti-inflammatory Activity
Further research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity. This underscores the compound's role in developing new anti-inflammatory drugs, showcasing the importance of such derivatives in pharmaceutical advancements (Sunder & Maleraju, 2013).
Antimicrobial and Hemolytic Activity of Oxadiazole Derivatives
The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been assessed, with some compounds displaying active properties against selected microbial species. This study highlights the potential use of such compounds in treating microbial infections, contributing to the search for new antimicrobial agents (Gul et al., 2017).
Flavoring Substance Evaluation
The European Food Safety Authority (EFSA) evaluated the safety of a flavoring substance structurally related to the query compound, concluding no safety concerns at the estimated level of dietary exposure. This study demonstrates the compound's potential application in food flavoring, underlining its importance in food science and safety evaluations (Younes et al., 2018).
properties
IUPAC Name |
2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWORNBAAJGBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)



![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

